molecular formula C17H21NO4 B3057536 Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate CAS No. 82244-11-9

Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

Cat. No.: B3057536
CAS No.: 82244-11-9
M. Wt: 303.35 g/mol
InChI Key: HDYDVFOKRUEKRB-UHFFFAOYSA-N
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Description

Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate is a piperidine derivative featuring a benzyl-protected carboxylate group at the 1-position and an ethoxy-substituted ethylidene moiety at the 4-position. This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its structure combines a rigid piperidine ring with an α,β-unsaturated ester, enabling diverse reactivity in cross-coupling and cyclization reactions .

Properties

IUPAC Name

benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO4/c1-2-21-16(19)12-14-8-10-18(11-9-14)17(20)22-13-15-6-4-3-5-7-15/h3-7,12H,2,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDYDVFOKRUEKRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40513821
Record name Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
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Molecular Weight

303.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82244-11-9
Record name Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40513821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate can be achieved through several steps. One common method involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like acetonitrile at room temperature, followed by purification steps to isolate the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles replace existing substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

  • Neuropharmacology :
    • Preliminary studies suggest that Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate may interact with neurotransmitter receptors, influencing neurochemical pathways. This interaction could lead to the development of novel treatments for neurological disorders .
  • Antidepressant Activity :
    • Similar compounds have demonstrated antidepressant effects in various models, indicating that this compound might possess similar biological activity. Further research is necessary to explore its efficacy and mechanism of action .
  • Synthetic Intermediates :
    • The compound serves as a versatile building block in organic synthesis, allowing for the creation of more complex molecules that can be utilized in drug development .
  • Neurotransmitter Interaction Studies :
    • A study conducted on piperidine derivatives indicated that compounds with similar structures could modulate serotonin and dopamine receptors, suggesting a pathway for developing antidepressants . The specific interactions of this compound with these receptors remain to be fully elucidated.
  • Synthesis of Novel Derivatives :
    • Research has shown that modifying the oxoethyl group can lead to derivatives with enhanced biological activity. For instance, the introduction of different substituents on the piperidine ring has been linked to improved binding affinities to various biological targets .
  • Potential Use in Pain Management :
    • Given the structural similarities with known analgesics, further investigation into the pain-relieving properties of this compound could yield promising results in pain management therapies .

Mechanism of Action

The mechanism of action of Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate involves its interaction with specific molecular targets. The piperidine ring and the ethoxy-oxoethylidene group play crucial roles in binding to enzymes or receptors, modulating their activity. The compound’s ability to form hydrogen bonds and interact with macromolecules enhances its biological activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine Ring

(a) Ethoxy vs. Methoxy Esters
  • Benzyl 4-(2-methoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 40112-93-4) Structural Difference: Methoxy group replaces ethoxy. Molecular Weight: 289.33 g/mol (vs. 303.35 g/mol for the ethoxy analog).
(b) tert-Butyl-Protected Analogs
  • tert-Butyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate (CAS 168960-18-7) Structural Difference: Benzyl group replaced with tert-butyl. Impact: The tert-butyl group offers superior stability under acidic and hydrogenolytic conditions compared to the benzyl group. This compound is synthesized in 98% purity, highlighting its utility in multi-step syntheses requiring orthogonal protection .

Functional Group Modifications

(a) Ketone vs. Ethylidene Moieties
  • Benzyl 4-(3-ethoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS 167414-75-7) Structural Difference: A 3-ethoxy-3-oxopropanoyl group replaces the ethylidene moiety. Application: Functions as a pharmaceutical intermediate for bioactive compounds. The ketone group enables nucleophilic additions, diverging from the α,β-unsaturated ester’s conjugation-driven reactivity .
(b) Fluorinated Derivatives
  • Benzyl 4-(2-ethoxy-2-oxoethyl)-3,3-difluoropiperidine-1-carboxylate (CAS 1334417-71-8) Structural Difference: Difluoro substitution at the 3,3-positions of the piperidine ring. Impact: Fluorination enhances metabolic stability and bioavailability, making this derivative valuable in drug discovery. No yield data is reported, but fluorinated analogs typically require specialized synthetic protocols .

Bioactive Derivatives

(a) β-Lactam-Containing Analogs
  • Benzyl 4-(2-methyl-4-oxoazetidin-1-yl)piperidine-1-carboxylate Structural Difference: Incorporates a β-lactam (azetidinone) ring. Synthesis: Achieved via catalytic β-C–H carbonylation with 77–83% yield, demonstrating higher efficiency than cross-electrophile coupling methods (61–65% yields for pyridylmethyl analogs) .
(b) Pyridylmethyl-Substituted Analogs
  • Benzyl 4-((5-methylpyridin-2-yl)methyl)piperidine-1-carboxylate and Benzyl 4-((6-methoxypyridin-2-yl)methyl)piperidine-1-carboxylate
    • Structural Difference : Pyridylmethyl groups replace the ethylidene moiety.
    • Synthesis : Cross-electrophile coupling yields 61–63%. These compounds exhibit moderate lipophilicity (C20H25N2O3) and are solids or oils, indicating substituent-dependent physical states .

Biological Activity

Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate, with the molecular formula C17H21NO4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's synthesis, biological mechanisms, and specific activities, supported by data tables and research findings.

Chemical Structure and Synthesis

The compound features a piperidine ring substituted with an ethoxy-oxoethylidene group and a benzyl ester. The synthesis typically involves the reaction of N-Boc piperazine with ethyl bromoacetate in the presence of bases like triethylamine, often conducted in organic solvents such as acetonitrile at room temperature.

Synthetic Route Overview

StepReagentsConditionsProducts
1N-Boc piperazine + Ethyl bromoacetateTriethylamine, AcetonitrileThis compound
2PurificationChromatographyPure compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets. The piperidine ring and the ethoxy-oxoethylidene group are critical for binding to enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties. It has been evaluated against various pathogens and shown promising results:

Pathogen TypeActivity LevelReference
BacteriaModerate
FungiStrong

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

  • Anticancer Activity : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation. These findings suggest potential applications in cancer therapy, particularly against specific tumor types .
  • Antiparasitic Effects : Preliminary evaluations indicate that this compound may possess antiparasitic properties, showing efficacy against certain protozoan infections in laboratory settings .
  • Neurochemical Interactions : Interaction studies suggest that this compound may influence neurotransmitter receptors, potentially impacting neurochemical pathways.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameMolecular FormulaNotable Features
Benzyl 4-(2-chloro-2-oxoethyl)piperidine-1-carboxylateC17H20ClNO4Contains a chloro group
tert-Butyl 4-(2-hydrazino-2-oxoethyl)piperidine-1-carboxylateC17H24N4O4Features a hydrazino substitution

The benzyl ester group in this compound provides distinct chemical properties compared to its analogs, influencing solubility, stability, and biological activity.

Q & A

Q. What are the standard synthetic routes for Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate?

The synthesis typically involves reacting a piperidine precursor (e.g., 4-oxopiperidine) with benzyl chloroformate under basic conditions. Key steps include:

  • Reagents : Triethylamine (TEA) as a base to neutralize HCl byproducts.
  • Solvent : Dichloromethane (DCM) or toluene, optimized for solubility and reaction efficiency.
  • Purification : Column chromatography or recrystallization to isolate the pure product .
  • Reaction Time/Temperature : Room temperature for 12–24 hours, depending on substrate reactivity.

Q. What safety protocols are recommended for handling this compound?

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (first aid measures include 15-minute flushing with water for eye/skin exposure) .
  • Storage : In a sealed container under inert gas (e.g., N₂), away from oxidizers and moisture, at 2–8°C .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during synthesis .

Q. Which spectroscopic methods are critical for structural characterization?

  • NMR : ¹H and ¹³C NMR to confirm the piperidine backbone, benzyl group, and ethyl ester substituents. Key signals include:
    • Piperidine protons: δ 1.5–3.0 ppm (multiplet).
    • Benzyl aromatic protons: δ 7.2–7.4 ppm.
    • Ethyl ester: δ 1.2–1.4 ppm (triplet, CH₃) and δ 4.1–4.3 ppm (quartet, CH₂) .
  • HRMS : To verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .

Advanced Research Questions

Q. How can conflicting NMR data be resolved during structural validation?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

  • Impurities : Check purity via HPLC or TLC; repurify using gradient elution .
  • Tautomerism : Investigate keto-enol equilibria via variable-temperature NMR .
  • Stereochemical Effects : Compare experimental data with DFT-calculated chemical shifts for different conformers .

Q. What strategies optimize reaction yields in derivative synthesis?

  • Catalyst Screening : Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aryl groups .
  • Solvent Optimization : Replace DCM with DMF or THF for polar intermediates, enhancing solubility .
  • Temperature Control : Higher temperatures (80–100°C) accelerate nucleophilic substitutions but may require inert atmospheres to prevent decomposition .

Q. How should researchers design toxicity assays for this compound?

  • In Vitro Models : Start with cell viability assays (e.g., MTT) in HEK293 or HepG2 cells at concentrations ≤10 µM .
  • Metabolic Stability : Use liver microsomes to assess cytochrome P450 interactions .
  • Genotoxicity : Perform Ames tests with Salmonella typhimurium strains TA98/TA100 .

Notes for Methodological Rigor

  • Contradiction Management : Cross-validate spectral data with computational tools (e.g., Gaussian for DFT) when experimental results are ambiguous .
  • Reaction Scalability : Pilot small-scale reactions (0.1–1 mmol) before scaling up to avoid exothermic risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate
Reactant of Route 2
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Benzyl 4-(2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate

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